molecular formula C18H23N5S B4994765 5-ETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

5-ETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

Cat. No.: B4994765
M. Wt: 341.5 g/mol
InChI Key: ICCSNIJOYRMWPQ-UHFFFAOYSA-N
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Description

5-ETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indole ring fused with a triazine ring, along with an ethyl group and a piperidinoethylsulfanyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves multiple steps, starting with the preparation of the indole and triazine precursors. One common method involves the condensation of 5-ethylisatin with a suitable triazine derivative under acidic conditions. The resulting intermediate is then reacted with 2-piperidinoethanethiol in the presence of a base to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-ETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves its interaction with molecular targets such as iron ions. The compound can chelate iron, disrupting cellular iron homeostasis and leading to the inhibition of cell proliferation and induction of apoptosis. This mechanism is particularly relevant in the context of cancer therapy, where rapidly proliferating cancer cells have a higher iron requirement .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is unique due to its specific combination of an indole and triazine ring system, along with the piperidinoethylsulfanyl moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-ethyl-3-(2-piperidin-1-ylethylsulfanyl)-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5S/c1-2-23-15-9-5-4-8-14(15)16-17(23)19-18(21-20-16)24-13-12-22-10-6-3-7-11-22/h4-5,8-9H,2-3,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCSNIJOYRMWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323570
Record name 5-ethyl-3-(2-piperidin-1-ylethylsulfanyl)-[1,2,4]triazino[5,6-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643946
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

296772-15-1
Record name 5-ethyl-3-(2-piperidin-1-ylethylsulfanyl)-[1,2,4]triazino[5,6-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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